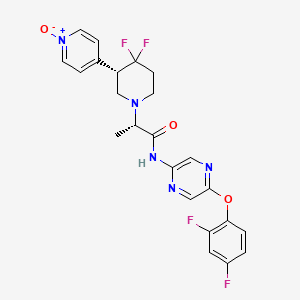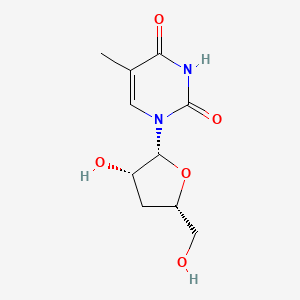![molecular formula C35H53I2N9O16 B12397621 [3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
[3,5 Diiodo-Tyr7] Peptide T
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,5 Diiodo-Tyr7] Peptide T is a derivative of threonine, an amino acid. It is a synthetic peptide that has been modified by the addition of iodine atoms at the 3 and 5 positions of the tyrosine residue at the seventh position in the peptide sequence . This compound is primarily used in scientific research and has shown potential in various biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3,5 Diiodo-Tyr7] Peptide T involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Iodination: The tyrosine residue at the seventh position is iodinated at the 3 and 5 positions using iodine and an oxidizing agent.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .
Types of Reactions:
Oxidation: The iodine atoms in this compound can undergo oxidation reactions, potentially altering the peptide’s structure and function.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as thiols or amines.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products:
Oxidation: Oxidized forms of the peptide.
Substitution: Peptides with substituted functional groups.
Hydrolysis: Smaller peptide fragments or individual amino acids.
Wissenschaftliche Forschungsanwendungen
[3,5 Diiodo-Tyr7] Peptide T has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as hormone secretion and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its ability to influence muscle performance and recovery.
Industry: Utilized in the development of ergogenic supplements and other health-related products.
Wirkmechanismus
The mechanism of action of [3,5 Diiodo-Tyr7] Peptide T involves its interaction with specific molecular targets in the body. The iodinated tyrosine residue may influence the peptide’s binding affinity to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can affect anabolic hormone secretion and muscle metabolism .
Vergleich Mit ähnlichen Verbindungen
[3,5 Diiodo-Tyr7] Peptide S: Another iodinated peptide with similar structural modifications.
[3,5 Diiodo-Tyr7] Peptide R: A related peptide with different amino acid sequences but similar iodination patterns.
Uniqueness: [3,5 Diiodo-Tyr7] Peptide T is unique due to its specific sequence and iodination pattern, which confer distinct biological and chemical properties. Its ability to modulate hormone secretion and muscle performance sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C35H53I2N9O16 |
|---|---|
Molekulargewicht |
1109.7 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H53I2N9O16/c1-11(38)28(54)42-21(10-47)31(57)43-24(13(3)49)33(59)45-25(14(4)50)34(60)44-23(12(2)48)32(58)41-20(9-22(39)52)29(55)40-19(30(56)46-26(15(5)51)35(61)62)8-16-6-17(36)27(53)18(37)7-16/h6-7,11-15,19-21,23-26,47-51,53H,8-10,38H2,1-5H3,(H2,39,52)(H,40,55)(H,41,58)(H,42,54)(H,43,57)(H,44,60)(H,45,59)(H,46,56)(H,61,62)/t11-,12+,13+,14+,15+,19-,20-,21-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
BZEMHZCBNZMGFO-JKCKAFQXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
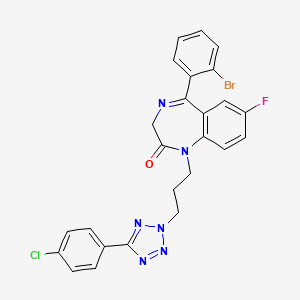
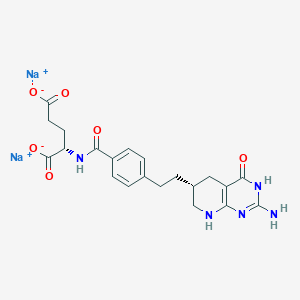
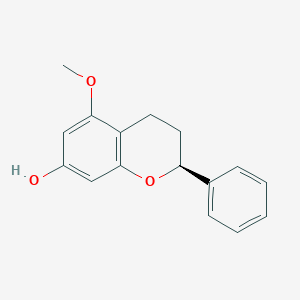
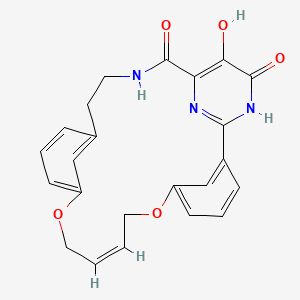

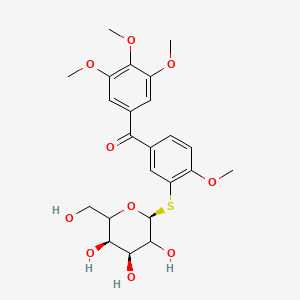
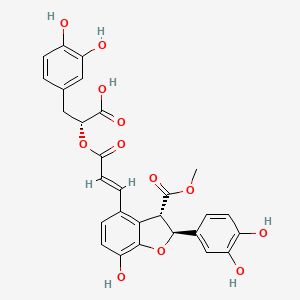
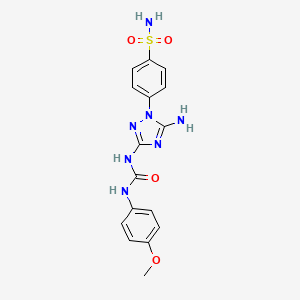
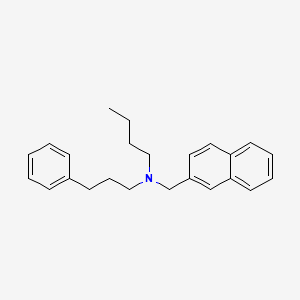
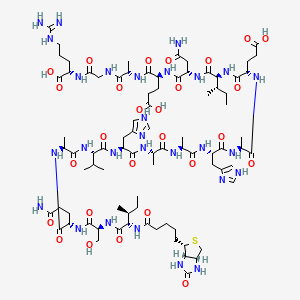
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
